PPARα Subtype Selectivity Profile: EC₅₀ Quantification vs. PPARδ/γ Inactivity
In transcriptional activation assays, Ethyl 2-(3-bromophenoxy)propanoate demonstrates weak but measurable activity at human PPARα (EC₅₀ = 1,120 nM) while exhibiting no significant agonist activity at PPARδ or PPARγ (EC₅₀ > 100,000 nM) [1]. This contrasts with many in-class phenoxyacetic acids (such as GW501516 analogs) which typically exhibit high potency on PPARδ, or dual PPARα/γ agonists [2].
| Evidence Dimension | PPAR Subtype Agonist Activity |
|---|---|
| Target Compound Data | PPARα EC₅₀ = 1,120 nM; PPARδ EC₅₀ > 100,000 nM; PPARγ EC₅₀ > 100,000 nM |
| Comparator Or Baseline | GW501516 (Selective PPARδ agonist) EC₅₀ = ~1 nM (Class-level baseline) |
| Quantified Difference | >1000-fold higher EC₅₀ for PPARα compared to PPARδ/γ for the target compound; distinct selectivity fingerprint vs. GW501516 class. |
| Conditions | Human PPARα/δ/γ expressed in nonhuman mammalian cells; 22-hour incubation; transcriptional reporter gene assay (BindingDB/ChEMBL curated data). |
Why This Matters
This specific activity profile defines the compound as a useful negative control or low-potency scaffold for PPARα, eliminating off-target δ/γ activity common in this chemical space, which is critical for assay validation and procurement for selective chemical biology studies.
- [1] BindingDB. BDBM50511217 (CHEMBL4476782). Affinity Data: Agonist activity at human PPARalpha (EC50 = 1.12E+3 nM); PPARdelta (EC50 > 1.00E+5 nM); PPARgamma (EC50 > 1.00E+5 nM). Assay: Increase in receptor transcriptional activity, 22 hr incubation. View Source
- [2] Identification and synthesis of a novel selective partial PPARdelta agonist with full efficacy on lipid metabolism in vitro and in vivo. DrugBank/PubMed. Context: GW501516 as high-potency PPARδ agonist (EC₅₀ ~1 nM). View Source
